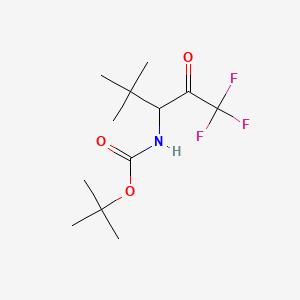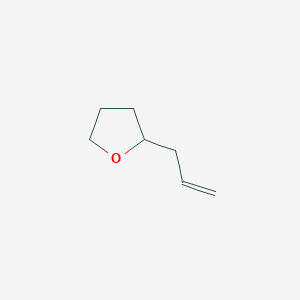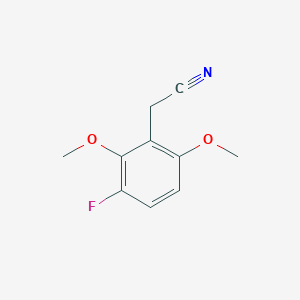
2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10FNO2 It is a derivative of acetonitrile, where the phenyl ring is substituted with fluorine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
For industrial production, the synthesis may involve multiple steps including decarboxylation, aldoxime reaction, and dehydration . These steps are optimized to improve yield and reduce costs, making the process suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are typically employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile exerts its effects involves interactions with specific molecular targets. The presence of the fluoro and methoxy groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Similar in structure but lacks the fluoro group.
2-Fluoro-3,4-dimethoxyphenylacetonitrile: A closely related compound with similar functional groups.
Uniqueness
The presence of the fluoro group in 2-(3-Fluoro-2,6-dimethoxyphenyl)acetonitrile enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H10FNO2 |
|---|---|
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
2-(3-fluoro-2,6-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10FNO2/c1-13-9-4-3-8(11)10(14-2)7(9)5-6-12/h3-4H,5H2,1-2H3 |
Clé InChI |
XHSUGUZPMQORAR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)OC)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


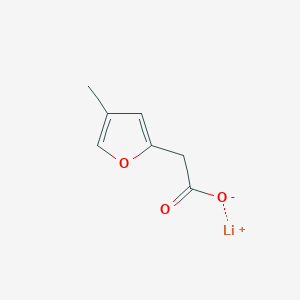
![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
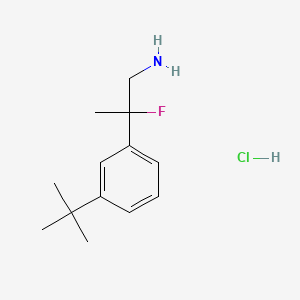

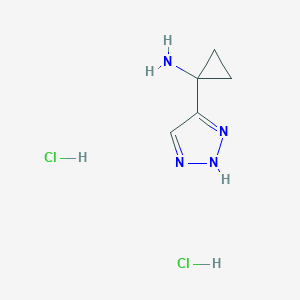
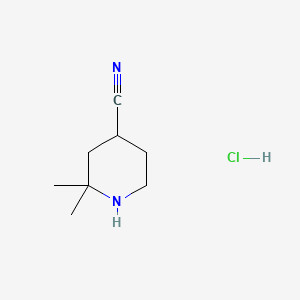
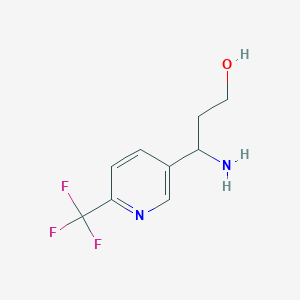
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
